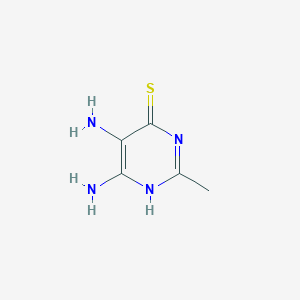
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione: is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 140.14 g/mol
CAS Number: 45741-61-5
Preparation Methods
Synthetic Routes:: The synthesis of 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione involves several methods. One common approach is the reaction of 2-methyl-4(1H)-pyrimidinone with ammonia or hydrazine. The reaction proceeds as follows:
2-Methyl-4(1H)-pyrimidinone+Ammonia or Hydrazine→this compound
Industrial Production:: The compound can be industrially produced using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: 5,6-Diamino-2-methyl-4(1H)-pyrimidinethione can undergo oxidation reactions.
Reduction: It is also amenable to reduction reactions.
Substitution: Substitution reactions are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles or electrophiles.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation may yield different functional groups, while reduction can lead to modified derivatives.
Scientific Research Applications
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to nucleic acids and their analogs.
Medicine: Potential therapeutic applications.
Industry: As an intermediate in pharmaceutical synthesis.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
5,6-Diamino-2-methyl-4(1H)-pyrimidinethione stands out due to its unique structure. Similar compounds include other pyrimidines, but this specific derivative has distinct properties.
For further exploration, consult the relevant literature and scientific databases
Properties
CAS No. |
61595-49-1 |
|---|---|
Molecular Formula |
C5H8N4S |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
5,6-diamino-2-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H8N4S/c1-2-8-4(7)3(6)5(10)9-2/h6H2,1H3,(H3,7,8,9,10) |
InChI Key |
XQHZSGRHMFXIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)C(=C(N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


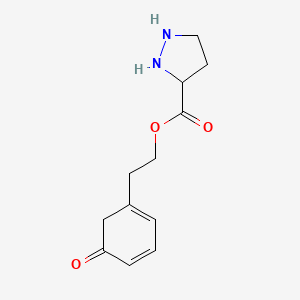
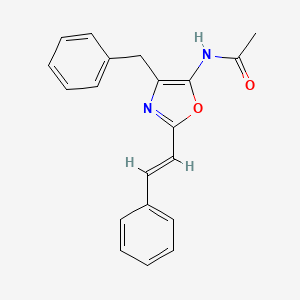


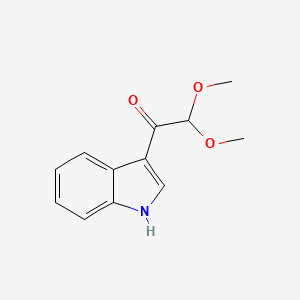
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)


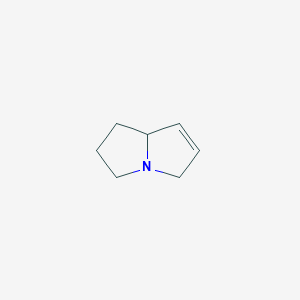
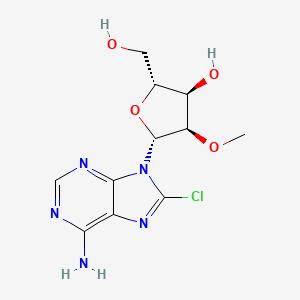
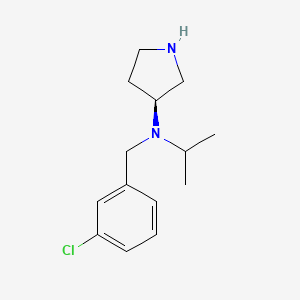
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-chlorobenzamide](/img/structure/B12903597.png)
